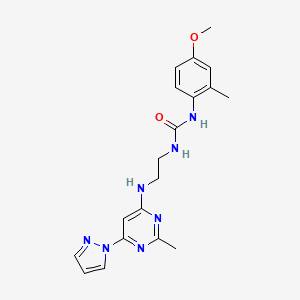

1-(4-methoxy-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea

Description

This urea derivative features a 4-methoxy-2-methylphenyl group linked via a urea bridge to an ethylamino chain terminating in a substituted pyrimidine ring (2-methyl-6-(1H-pyrazol-1-yl)). The methoxy group enhances solubility through hydrogen bonding, while the pyrazolyl-pyrimidine moiety may contribute to biological activity via π-π stacking or hydrogen bonding with target proteins . Although direct synthesis data for this compound is unavailable, analogous urea derivatives are synthesized via phase-transfer catalysis or condensation reactions, as seen in related compounds .

Properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-3-[2-[(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)amino]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N7O2/c1-13-11-15(28-3)5-6-16(13)25-19(27)21-9-8-20-17-12-18(24-14(2)23-17)26-10-4-7-22-26/h4-7,10-12H,8-9H2,1-3H3,(H,20,23,24)(H2,21,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSTVFJYWYXGCHC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)NC(=O)NCCNC2=CC(=NC(=N2)C)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-methoxy-2-methylphenyl)-3-(2-((2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be structurally represented as follows:

Key Characteristics:

- Molecular Weight: 302.37 g/mol

- Solubility: Soluble in organic solvents such as DMSO and ethanol.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines, which share structural similarities with the target compound, exhibit significant anticancer properties. These compounds have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:

A study published in MDPI highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, emphasizing their ability to selectively inhibit cancer cell proliferation while sparing normal cells .

Enzyme Inhibition

The compound's structural components suggest potential inhibitory effects on key metabolic enzymes. Pyrazole derivatives have been associated with the inhibition of enzymes like acetylcholinesterase (AChE), which is crucial in treating neurodegenerative diseases.

Research Findings:

In a review focusing on pyrazole derivatives, it was noted that these compounds could effectively inhibit AChE, suggesting their utility in managing conditions such as Alzheimer's disease .

The mechanism through which this compound exerts its biological effects likely involves:

- Interaction with Target Proteins: The urea moiety may facilitate binding to specific protein targets involved in cell signaling pathways.

- Induction of Apoptosis: Similar compounds have been reported to activate apoptotic pathways in cancer cells, leading to programmed cell death.

Comparative Analysis of Biological Activities

| Compound | Activity Type | Key Findings |

|---|---|---|

| 1-(4-methoxy-2-methylphenyl)-3-(2-aminoethyl)urea | Anticancer | Induces apoptosis in cancer cell lines |

| Pyrazolo[1,5-a]pyrimidine derivatives | Enzyme Inhibition | Effective AChE inhibitors |

| Other related compounds | Antimicrobial | Showed broad-spectrum antimicrobial activity |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

Aryl Group Modifications

- 1-(3-Chlorophenyl)-3-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea (): The 3-chlorophenyl group introduces electron-withdrawing effects, which may increase binding affinity to hydrophobic pockets in enzymes or receptors.

Pyrimidine/Pyrazole Substitutions

- Target Compound: The pyrimidine ring is substituted with a pyrazolyl group, a known pharmacophore for anti-inflammatory and kinase-inhibitory activity .

Linker Chain Differences

Key Observations :

- Pyrazolyl-substituted compounds (e.g., Target Compound, 9a) may exhibit stronger anti-inflammatory activity due to pyrazole’s known pharmacological profile .

- Chlorophenyl analogs () could have higher logP values, favoring blood-brain barrier penetration.

- The dimethylamino group in ’s compound improves water solubility, a critical factor for oral bioavailability.

Conformational and Crystallographic Insights

- The dihedral angles between the central pyrazole/pyrimidine ring and substituent aryl groups influence molecular conformation. For example, pyrazole derivatives in exhibit dihedral angles of 16.83°–51.68°, affecting intermolecular interactions . The Target Compound’s pyrazolyl-pyrimidine system likely adopts a similar conformation, optimizing hydrogen bonding (e.g., O-H⋯N) for target engagement.

Q & A

Basic Research Question

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the urea moiety (NH signals at δ 6.5–8.5 ppm) and aromatic substituents .

- Mass Spectrometry (MS) : High-resolution MS (HRMS-ESI) validates the molecular formula (e.g., [M+H]⁺ ion) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) monitors purity and identifies byproducts .

How can researchers systematically investigate the structure-activity relationships (SAR) of this compound to enhance its target selectivity?

Advanced Research Question

- Structural Analog Synthesis : Modify substituents on the pyrimidine (e.g., ethoxy vs. methoxy) and pyrazole rings (e.g., methyl vs. trifluoromethyl) to assess binding affinity shifts .

- Biological Assays : Compare IC₅₀ values across kinase inhibition assays (e.g., FGFR1 vs. VEGFR2) to identify selectivity drivers .

- Computational Docking : Use molecular dynamics simulations to predict interactions with target active sites (e.g., hydrogen bonding with kinase ATP-binding pockets) .

What experimental approaches are recommended to resolve contradictory data regarding the compound’s efficacy across different biological assays?

Advanced Research Question

- Assay Standardization : Normalize cell viability assays (e.g., MTT) using consistent cell lines (e.g., HeLa vs. MCF-7) and incubation times .

- Metabolic Stability Testing : Evaluate liver microsomal stability to identify if rapid metabolism in certain models reduces apparent efficacy .

- Orthogonal Validation : Confirm target engagement via Western blotting (e.g., phospho-FGFR levels) alongside activity assays .

What in vitro models are appropriate for preliminary evaluation of this compound’s biological activity?

Basic Research Question

- Cancer Models : Use proliferation assays in FGFR-overexpressing cell lines (e.g., NCI-H1581 for FGFR1) .

- Enzyme Inhibition : Fluorescence-based kinase assays (e.g., ADP-Glo™) quantify inhibition of recombinant kinases .

- Cytotoxicity Screening : Test in non-cancerous cell lines (e.g., HEK293) to assess selectivity windows .

How can computational modeling be integrated with experimental data to predict the compound’s binding modes and pharmacokinetic properties?

Advanced Research Question

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with FGFR1’s ATP-binding pocket, focusing on urea-mediated hydrogen bonds .

- ADMET Prediction : Tools like SwissADME estimate logP (target <5), solubility, and CYP450 inhibition risks .

- MD Simulations : Simulate binding stability over 100 ns to identify conformational changes affecting potency .

What strategies can mitigate off-target effects of this compound observed in cellular assays?

Advanced Research Question

- Selective Substituents : Introduce bulky groups (e.g., isopropoxy) on the pyrimidine ring to sterically hinder off-target kinase binding .

- Prodrug Design : Mask the urea moiety with cleavable esters to reduce non-specific interactions until target tissue activation .

- CRISPR Screening : Identify off-target pathways via genome-wide knockout screens in resistant cell lines .

How does the substitution pattern on the pyrimidine and pyrazole rings influence the compound’s physicochemical properties?

Basic Research Question

- Pyrimidine Substituents : Ethoxy groups increase lipophilicity (logP +0.5), enhancing membrane permeability but reducing aqueous solubility .

- Pyrazole Substituents : Electron-withdrawing groups (e.g., trifluoromethyl) stabilize π-π stacking with kinase aromatic residues, improving affinity .

- Methoxy Phenyl : Ortho-substituents (e.g., 2-methyl) reduce metabolic oxidation by CYP3A4 .

What methodologies enable the detection and quantification of potential reactive metabolites formed during the compound’s in vivo metabolism?

Advanced Research Question

- LC-MS/MS Metabolomics : Use rat liver microsomes to identify glutathione (GSH) adducts, indicating reactive intermediate formation .

- Radiolabeled Tracing : Synthesize ¹⁴C-labeled compound to track metabolite distribution in urine and bile .

- CYP450 Inhibition Assays : Test isoform-specific inhibition (e.g., CYP2D6) to predict metabolic pathways .

How should researchers design experiments to validate the hypothesized mechanism of action involving specific kinase inhibition?

Advanced Research Question

- Kinase Profiling Panels : Screen against 100+ kinases (e.g., Eurofins KinaseProfiler™) to confirm selectivity for FGFR family kinases .

- Resistance Mutagenesis : Introduce gatekeeper mutations (e.g., FGFR1 V561M) and assess compound potency loss .

- X-ray Crystallography : Resolve co-crystal structures with FGFR1 to visualize binding interactions and guide SAR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.